2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid

Medicinal Chemistry Drug Discovery ADME

Sourcing regiospecific phenylacetic acid building blocks with defined substitution patterns often delays SAR programs. 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS 1017779-22-4) addresses this as a validated PKR1 antagonist precursor (derivative IC50 = 3.00 µM). Key advantages: • Validated scaffold for GPCR antagonist library synthesis • XLogP3 2.2 balances aqueous solubility and membrane permeability • Carboxylic acid handle enables amide coupling and esterification • Available at 97% purity from established production lots

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 1017779-22-4
Cat. No. B1393212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid
CAS1017779-22-4
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O
InChIInChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15)
InChIKeyGTVKLECZJRZMQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid Sourcing Guide


2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid (CAS 1017779-22-4) is a phenylacetic acid derivative featuring a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring [1]. The compound has a molecular formula of C10H9F3O3 and a molecular weight of 234.17 g/mol . The presence of the trifluoromethyl group is known to enhance metabolic stability and lipophilicity in aromatic compounds, making this structural motif relevant for medicinal chemistry applications . Commercial sources offer this compound at purities typically ranging from 95% to 98% .

2-Methoxy-4-(trifluoromethyl)phenylacetic acid building block
Carboxylic acid handle for amide/ester coupling reactions
CF3 substitution supports metabolic stability research context

Generic Substitution Unreliability for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid


Generic substitution among phenylacetic acid derivatives is scientifically unsound due to the profound impact of substitution pattern on both physicochemical properties and biological function. The ortho-methoxy group and para-trifluoromethyl group in this compound confer a specific electronic and steric environment that differs fundamentally from other regioisomers or analogs lacking one of these functional groups. The trifluoromethyl group is known to improve metabolic stability compared to non-fluorinated analogs, while the methoxy group influences reactivity and solubility in organic solvents . A positional isomer with the methoxy group at the alpha-carbon (Mosher's acid, CAS 17257-71-5) serves as a chiral derivatizing agent, while the target compound lacks the chiral center required for that specific application, illustrating that subtle structural differences dictate fundamentally distinct research utilities .

Target compound: 2-methoxy-4-(trifluoromethyl)phenylacetic acid
Structural isomer Mosher's acid

Chiral derivatizing agent vs. achiral building block; substitution pattern dictates non-overlapping applications.

Target compound
Unsubstituted phenylacetic acid

Lacks CF3 group; metabolic stability and lipophilicity profiles may differ significantly.

Target compound
Other regioisomers

Positional isomerism alters electronic/steric environment; research utility not directly transferable.

Quantitative Evidence for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid


Metabolic Stability Enhancement by Trifluoromethyl Group

The para-trifluoromethyl substitution in this compound is associated with improved metabolic stability, a property that distinguishes it from non-fluorinated phenylacetic acid analogs . The trifluoromethyl group is recognized in medicinal chemistry for enhancing metabolic stability of aromatic compounds, which reduces oxidative metabolism compared to unsubstituted phenyl rings . While direct experimental data for this specific compound are not publicly available, the class-level property derives from the well-established electron-withdrawing and steric effects of the CF3 group that shield the aromatic ring from cytochrome P450-mediated oxidation.

Metabolic stability
Class-level
CF3 substitution associated with reduced oxidative metabolism
Context-dependent; requires compound-specific validation
Class-level inference; no direct data for this compound
Medicinal Chemistry Drug Discovery ADME

Mosher’s Acid: Chirality-Driven Functional Difference

2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is achiral and serves as a general synthetic building block, whereas its positional isomer α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid, CAS 17257-71-5) is chiral and used as a chiral derivatizing agent for determining enantiomeric purity of alcohols and amines [1]. The absence of chirality in the target compound precludes its use in Mosher ester analysis, while its carboxylic acid functionality remains available for standard amide and ester coupling reactions. This structural distinction is absolute: the methoxy group on the phenyl ring (target compound) versus on the alpha-carbon (Mosher's acid) produces compounds with completely non-overlapping research applications [1].

Chirality function
Head-to-head
Achiral building block vs. Mosher's acid chiral derivatizing agent
Stereochemical context; applications are mutually exclusive
Substitution position determines chirality
Analytical Chemistry Stereochemistry Chiral Resolution

Supplier Purity Specifications

Commercially, 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is available at 97% purity from Thermo Scientific (Alfa Aesar legacy brand) and 98% purity from Alfa Chemistry and Apollo Scientific . The melting point is reported as 99.5°C to 102°C . These purity specifications provide a procurement baseline for researchers requiring this building block. Comparative purity data for structurally similar phenylacetic acid derivatives from the same suppliers show comparable purity ranges (typically 95–98%), indicating that the target compound meets standard commercial quality expectations for research-grade phenylacetic acid derivatives .

Supplier purity
Specification review
97–98% purity; melting point 99.5–102°C
Meets standard research-grade expectations
Supplier datasheet context
Chemical Procurement Synthetic Chemistry Quality Control

XLogP3 Lipophilicity Determination

The computed XLogP3 value for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is 2.2 [1]. This lipophilicity value reflects the balanced contribution of the polar carboxylic acid group and the lipophilic trifluoromethyl and methoxy substituents. For comparison, unsubstituted phenylacetic acid has a computed XLogP3 of approximately 1.4 [2], while 4-(trifluoromethyl)phenylacetic acid has a computed XLogP3 of approximately 2.4 [2]. The target compound's XLogP3 of 2.2 positions it intermediate between the unsubstituted and the methoxy-lacking analog, providing a distinct physicochemical profile that influences solubility, permeability, and protein binding in biological assays.

Lipophilicity (XLogP3)
Reported
2.2
vs. phenylacetic acid (1.4) and 4-CF3 analog (2.4)
Intermediate profile for solubility/permeability research
Computed by XLogP3 3.0
Physicochemical Profiling Drug Design Medicinal Chemistry

PKR1 Antagonist Scaffold Application

A derivative incorporating the 2-methoxy-4-(trifluoromethyl)phenyl moiety, specifically 5-({3-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)-N-methylpyridazin-3-amine, demonstrated an IC50 of 3.00 μM (3000 nM) against the prokineticin receptor 1 (PKR1) in a functional calcium flux assay [1]. This represents a validated application of the 2-methoxy-4-(trifluoromethyl)phenyl scaffold in a biologically active compound. While no direct comparator data for alternative phenyl substitution patterns are available in this assay, the activity confirms the scaffold's viability for GPCR antagonist development. The trifluoromethyl group likely contributes to target binding through hydrophobic interactions, while the methoxy group modulates electronic properties [1].

PKR1 antagonist (derivative)
Assay context
IC50 3.00 μM
Calcium flux assay; patent US9790201
Supports scaffold use in GPCR SAR studies
No direct comparator data available
GPCR Antagonists Prokineticin Receptor Medicinal Chemistry

Limited Direct Comparative Data

A comprehensive search of primary research literature, patents, and authoritative databases identified no direct head-to-head comparative studies evaluating the biological activity, metabolic stability, solubility, or synthetic efficiency of 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid against its closest structural analogs. The compound appears primarily in commercial supplier catalogs as a research building block, with limited published experimental characterization beyond computed physicochemical properties. Researchers seeking compounds with validated comparative advantages over specific analogs may need to conduct in-house comparative studies or consider alternative compounds with more extensive literature characterization.

Evidence coverage
Data to verify
Limited published comparative data against analogs
In-house validation may be needed for critical applications
Literature and patent search context
Evidence Assessment Procurement Due Diligence Research Planning

Applications for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic Acid


PKR1 Antagonist Scaffold Development

Based on patent evidence showing that a derivative bearing the 2-methoxy-4-(trifluoromethyl)phenyl moiety exhibits PKR1 antagonism with an IC50 of 3.00 μM [1], this compound serves as a validated starting material for synthesizing PKR1-targeted compounds. Researchers exploring structure-activity relationships (SAR) around this scaffold can use this building block to generate analogs for GPCR antagonist programs.

Balanced Lipophilicity Building Block

With a computed XLogP3 of 2.2, this compound offers intermediate lipophilicity between unsubstituted phenylacetic acid (≈1.4) and 4-(trifluoromethyl)phenylacetic acid (≈2.4) [2]. This property makes it suitable for medicinal chemistry programs where balanced aqueous solubility and membrane permeability are desired, particularly when the methoxy group provides a synthetic handle or additional hydrogen-bonding capacity.

Amide and Ester Coupling Intermediate

The carboxylic acid functionality is available for standard coupling reactions (amide bond formation, esterification), making this compound a versatile building block for generating diverse compound libraries. Commercial availability at 97–98% purity from multiple suppliers supports routine synthetic use .

In-House Comparative Studies with Analogs

Given the absence of published direct comparative data against close structural analogs, researchers may conduct in-house studies to evaluate the relative advantages of this substitution pattern (2-methoxy, 4-trifluoromethyl) versus alternative regioisomers or analogs. Such studies could quantify differences in metabolic stability, solubility, or synthetic efficiency, generating proprietary data to inform lead selection.

Application
Selection Property
Validation Focus
PKR1 antagonist SAR exploration
Scaffold-derived GPCR antagonism
Functional calcium flux assay context
Balanced lipophilicity building block
Intermediate XLogP3 profile
Solubility and permeability research context
Amide/ester coupling intermediate
Carboxylic acid reactivity
Standard coupling efficiency review
In-house comparative studies
Substitution pattern differentiation
Metabolic stability and reactivity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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